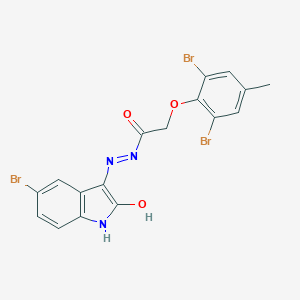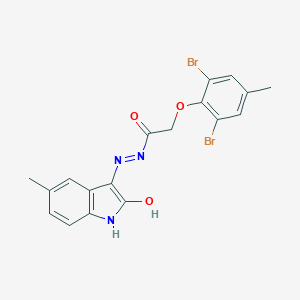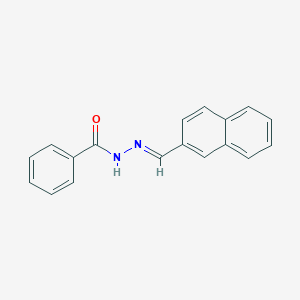![molecular formula C26H28ClN3O4S B386894 N-({N'-[(E)-(2-BUTOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(3-CHLORO-4-METHYLPHENYL)BENZENESULFONAMIDE](/img/structure/B386894.png)
N-({N'-[(E)-(2-BUTOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(3-CHLORO-4-METHYLPHENYL)BENZENESULFONAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({N'-[(E)-(2-BUTOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(3-CHLORO-4-METHYLPHENYL)BENZENESULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a butoxybenzylidene group, a hydrazino group, and a benzenesulfonamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-({N'-[(E)-(2-BUTOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(3-CHLORO-4-METHYLPHENYL)BENZENESULFONAMIDE typically involves multiple steps. One common method includes the condensation of 2-butoxybenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with an appropriate acylating agent, such as 2-oxoethyl chloride, under controlled conditions to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-({N'-[(E)-(2-BUTOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(3-CHLORO-4-METHYLPHENYL)BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-({N'-[(E)-(2-BUTOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(3-CHLORO-4-METHYLPHENYL)BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-({N'-[(E)-(2-BUTOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(3-CHLORO-4-METHYLPHENYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(3-chloro-4-methylphenyl)benzenesulfonamide
- N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(3-chloro-2-methylphenyl)benzenesulfonamide
- N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(3-chloro-4-methoxyphenyl)benzenesulfonamide
Uniqueness
The uniqueness of N-({N'-[(E)-(2-BUTOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(3-CHLORO-4-METHYLPHENYL)BENZENESULFONAMIDE lies in its specific structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C26H28ClN3O4S |
|---|---|
Peso molecular |
514g/mol |
Nombre IUPAC |
2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-[(E)-(2-butoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H28ClN3O4S/c1-3-4-16-34-25-13-9-8-10-21(25)18-28-29-26(31)19-30(22-15-14-20(2)24(27)17-22)35(32,33)23-11-6-5-7-12-23/h5-15,17-18H,3-4,16,19H2,1-2H3,(H,29,31)/b28-18+ |
Clave InChI |
OOKLGDMOWHXFHE-MTDXEUNCSA-N |
SMILES |
CCCCOC1=CC=CC=C1C=NNC(=O)CN(C2=CC(=C(C=C2)C)Cl)S(=O)(=O)C3=CC=CC=C3 |
SMILES isomérico |
CCCCOC1=CC=CC=C1/C=N/NC(=O)CN(C2=CC(=C(C=C2)C)Cl)S(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
CCCCOC1=CC=CC=C1C=NNC(=O)CN(C2=CC(=C(C=C2)C)Cl)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[4-(allyloxy)-3-ethoxybenzylidene]hydrazino}-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B386814.png)
![N-(1-adamantyl)-3-[([1,1'-biphenyl]-4-ylacetyl)hydrazono]butanamide](/img/structure/B386815.png)
![N-(4-CHLORO-2-METHYLPHENYL)-1-{N'-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE](/img/structure/B386817.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-N-(4-iodobenzylidene)amine](/img/structure/B386819.png)
![(3E)-3-{[2-(2,4-Dinitrophenyl)acetamido]imino}-N-(4-ethoxyphenyl)butanamide](/img/structure/B386820.png)
![4-[(E)-{[2-(2,6-Dibromo-4-methylphenoxy)acetamido]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B386822.png)


![4-[(3-bromo-3-phenyl-2-propenylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B386827.png)
![2,6-Ditert-butyl-4-[(octylimino)methyl]phenol](/img/structure/B386829.png)

![2-{[(2-Methyl-5-nitrophenyl)imino]methyl}-4-nitrophenol](/img/structure/B386831.png)
![5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B386832.png)
![2-{2-[4-(allyloxy)-3-methoxybenzylidene]hydrazino}-N-cyclopentyl-2-oxoacetamide](/img/structure/B386834.png)
